Comparative Potency and Mechanism: Irreversible Lactacystin vs. Reversible MG-132
Lactacystin demonstrates significantly higher potency in cellular assays compared to the peptide aldehyde MG-132, which is only effective at much higher concentrations. In a study on Entamoeba histolytica, lactacystin was the most potent inhibitor, while MG-132 showed an inhibitory effect only at higher concentrations [1]. This difference is likely due to lactacystin's irreversible binding mechanism, which provides sustained proteasome inhibition, whereas MG-132 is a reversible inhibitor [2].
| Evidence Dimension | Potency (inhibition of E. histolytica growth) |
|---|---|
| Target Compound Data | Most potent; effective at lower concentrations [1] |
| Comparator Or Baseline | MG-132 (CAS 133407-82-6) |
| Quantified Difference | Lactacystin was more potent; MG-132 required higher concentrations for an effect [1] |
| Conditions | In vitro culture of Entamoeba histolytica trophozoites [1] |
Why This Matters
For researchers working with amoebic models or requiring sustained, irreversible proteasome blockade, lactacystin is the superior choice over reversible, less potent peptide aldehydes like MG-132.
- [1] González J, Montero G, et al. Effect of proteasome inhibitors on the growth, encystation, and excystation of Entamoeba histolytica and Entamoeba invadens. Parasitol Res. 2002;88(5):457-463. View Source
- [2] Fenteany G, Standaert RF, Lane WS, Choi S, Corey EJ, Schreiber SL. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science. 1995;268(5211):726-731. View Source
